molecular formula C14H22O3 B14558832 5-[(2-Ethylhexyl)oxy]benzene-1,3-diol CAS No. 62191-55-3

5-[(2-Ethylhexyl)oxy]benzene-1,3-diol

Cat. No.: B14558832
CAS No.: 62191-55-3
M. Wt: 238.32 g/mol
InChI Key: VWMJGHOTYFTVMG-UHFFFAOYSA-N
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Description

5-[(2-Ethylhexyl)oxy]benzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an ethylhexyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Ethylhexyl)oxy]benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 2-ethylhexyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of resorcinol act as nucleophiles, attacking the electrophilic carbon of the alkyl halide.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, often employing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethylhexyl)oxy]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5-[(2-Ethylhexyl)oxy]benzene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5-[(2-Ethylhexyl)oxy]benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The ethylhexyl ether substituent can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Resorcinol (benzene-1,3-diol): Lacks the ethylhexyl ether substituent.

    Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in the para position.

    Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.

Uniqueness

5-[(2-Ethylhexyl)oxy]benzene-1,3-diol is unique due to the presence of the ethylhexyl ether substituent, which imparts distinct chemical and physical properties compared to other dihydroxybenzenes

Properties

CAS No.

62191-55-3

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

5-(2-ethylhexoxy)benzene-1,3-diol

InChI

InChI=1S/C14H22O3/c1-3-5-6-11(4-2)10-17-14-8-12(15)7-13(16)9-14/h7-9,11,15-16H,3-6,10H2,1-2H3

InChI Key

VWMJGHOTYFTVMG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=CC(=C1)O)O

Origin of Product

United States

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